molecular formula C55H78N2O18S2 B12760319 2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate CAS No. 64228-80-4

2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate

Cat. No.: B12760319
CAS No.: 64228-80-4
M. Wt: 1119.3 g/mol
InChI Key: YOVGQSPPOZQQBB-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name reflects its bis-isoquinolinium core connected via a pentane-1,5-diyl linker with oxy-3-oxopropane-3,1-diyl spacers. Each isoquinolinium subunit is substituted with a 3,4-dimethoxybenzyl group at position 1, methyl at position 2, and methoxy groups at positions 6 and 7. The dimethanesulphonate counterions neutralize the dicationic core.

Molecular Formula :
The molecular formula is derived as follows:

Component Quantity Contribution to Formula
Bis-isoquinolinium core 2 C₂₄H₂₈N₂O₈
Pentanediyl linker 1 C₅H₈
Oxy-3-oxopropanediyl spacers 2 C₆H₈O₆
Dimethanesulphonate ions 2 C₂H₆O₆S₂
Total C₃₇H₅₀N₂O₂₀S₂

This formula aligns with the assembly of two tetrahydroisoquinolinium moieties bridged by a functionalized pentane chain, stabilized by sulphonate anions.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits multiple stereogenic centers:

  • C1 and C1' (tetrahydroisoquinolinium rings): Configuration depends on the benzyl substituent’s orientation.
  • C3 and C3' (methoxy groups at positions 6 and 7): Fixed in equatorial positions due to steric constraints.
  • Pentane linker : The 1,5-pentanediyl chain permits gauche or anti conformations, influencing the spatial arrangement of the two isoquinolinium units.

Conformational flexibility arises from:

  • Oxy-3-oxopropanediyl spacers : Ether and ketone groups introduce torsional freedom, enabling syn or anti orientations.
  • Tetrahydroisoquinolinium rings : Chair-to-boat transitions modulate ring puckering, affecting intermolecular interactions.

Crystallographic Data and Solid-State Structure Determination

X-ray crystallography data for this compound remains unreported, but analogous isoquinolinium derivatives provide insights:

Parameter Benzo[g]isoquinoline dimer 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
Unit Cell Dimensions a=8.21 Å, b=11.45 Å, c=15.78 Å a=12.03 Å, b=14.56 Å, c=18.92 Å
π-π Stacking Distance 3.48 Å 3.62 Å

The target compound’s solid-state structure is hypothesized to adopt a centrosymmetric arrangement due to its dimeric nature, with sulphonate anions occupying interstitial sites.

Comparative Analysis with Related Isoquinolinium Derivatives

Key structural distinctions from analogues include:

Compound [Reference] Substituents Molecular Weight (g/mol) Key Structural Feature
Target Compound 3,4-Dimethoxybenzyl, methyl, pentanediyl 967.0 Bis-isoquinolinium with sulphonates
CID 50489 p-Methoxybenzyl, methylenedioxy 389.4 Monomeric isoquinolinium
CID 144927 Unsubstituted benzo[g]isoquinoline 358.4 Dimeric aromatic system
CID 12210923 3,4-Dimethoxybenzyl, propyl 449.3 Alkyl-substituted isoquinolinium

The target compound’s extended linker and sulphonate groups enhance solubility in polar solvents compared to non-ionic derivatives. Its dimeric architecture contrasts with monomeric analogues, suggesting unique packing behaviors in the solid state.

Properties

CAS No.

64228-80-4

Molecular Formula

C55H78N2O18S2

Molecular Weight

1119.3 g/mol

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate

InChI

InChI=1S/C53H72N2O12.2CH4O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-5(2,3)4/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

YOVGQSPPOZQQBB-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in achieving high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced isoquinolinium compounds .

Scientific Research Applications

2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs (Table 1) selected based on structural motifs (isoquinolinium cores, methoxy substitutions, and linker chains) and functional applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications Structural Distinctions
2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate C₆₄H₈₄N₂O₁₆S₂ ~1285 (estimated) Bis-isoquinolinium, pentanediylbis(oxy), dimethanesulphonate Neuromuscular blocking agent; used in anesthesia Flexible pentanediylbis(oxy) linker; methoxy-rich substituents
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] C₃₈H₃₆N₂O₆ 640.71 Bis-dihydroisoquinoline, phenylenebis(methanone) Antispasmodic activity; research on calcium channel modulation Rigid phenylene linker; non-quaternized isoquinoline
3,6'-Disinapoyl Sucrose C₃₄H₄₂O₁₉ 786.68 Sucrose esterified with sinapoyl (methoxycinnamoyl) groups Antioxidant, anti-inflammatory; reference standard in pharmacology and food research Carbohydrate backbone; esterified phenolic acids
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol C₁₈H₂₂O₆ 334.36 Dimethoxyphenyl, glycerin-like backbone Laboratory reagent; limited bioactivity data Simple glycerin-derived structure; lacks isoquinolinium moieties

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s pentanediylbis(oxy) linker provides conformational flexibility, enhancing receptor binding kinetics compared to the rigid phenylene linker in the dihydroisoquinoline analog . This flexibility may contribute to its rapid onset and offset of action in clinical use. The dimethanesulphonate counterion improves solubility (>10 mg/mL in water) compared to non-salt forms like the phenylenebis analog, which requires organic solvents for dissolution .

Methoxy Substitutions and Bioactivity: The high density of methoxy groups (six per isoquinolinium unit) in the target compound increases lipophilicity, facilitating membrane penetration. This contrasts with 3,6'-Disinapoyl sucrose, where methoxy groups on cinnamoyl moieties enhance antioxidant capacity via radical scavenging .

Metabolic Pathways: The target compound undergoes Hofmann elimination (pH- and temperature-dependent degradation), a unique metabolic pathway among bis-isoquinolinium agents. In contrast, ester-containing analogs like 3,6'-Disinapoyl sucrose are metabolized via esterase hydrolysis .

NMR Profiling: NMR analysis (e.g., δ 3.2–4.1 ppm for methoxy protons) differentiates the target compound from analogs with fewer methoxy groups or alternative substitution patterns . For example, the phenylenebis analog lacks quaternary ammonium peaks (δ 4.5–5.0 ppm) due to non-ionic dihydroisoquinoline cores .

Research Implications

  • Drug Design : The pentanediylbis(oxy) linker and methoxy substitutions serve as a template for developing neuromuscular blockers with tunable pharmacokinetics .
  • Toxicity Screening: Structural similarity tools (Tanimoto coefficient >0.8) can identify analogs for read-across safety assessments, though functional group variations (e.g., sulphate vs. methanone linkers) necessitate empirical validation.
  • Synthetic Challenges: The multi-step synthesis of the target compound (e.g., quaternization of isoquinoline cores) contrasts with simpler esterification routes for disinapoyl sucrose .

Biological Activity

The compound 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate is a complex organic molecule with potential therapeutic applications. It is structurally related to isoquinoline derivatives and has been studied for its biological activity, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C36H46N2O8S
  • CAS Number : 64228-80-4
  • Molecular Weight : 674.92 g/mol

This compound features a unique combination of functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.
  • Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro.
  • Neuroprotective Effects : Animal studies suggest potential benefits in neurodegenerative conditions by protecting neurons from oxidative stress.

In Vitro and In Vivo Studies

Study TypeFindings
In VitroExhibited significant inhibition of reactive oxygen species (ROS) production in cultured neuronal cells.
In VivoDemonstrated reduced neuroinflammation in rodent models of Alzheimer's disease.

Case Study 1: Neuroprotective Effects

In a study involving animal models of neurodegeneration, administration of the compound resulted in a marked improvement in cognitive function as assessed by behavioral tests. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly lower levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, refluxing precursors (e.g., methoxy-substituted aldehydes or amines) in ethanol, followed by slow evaporation for crystallization . Key parameters include solvent polarity (ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios of diamine/aldehyde precursors. Yield optimization may require iterative adjustments to reflux duration (30–60 minutes) and purification via recrystallization or column chromatography.
  • Critical Considerations: Monitor intermediates using TLC/HPLC to prevent side reactions (e.g., over-oxidation of methoxy groups).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer:
  • X-ray crystallography resolves stereochemistry and confirms the tetrahydroisoquinolinium core .
  • NMR (1H/13C): Key signals include methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (C₄₄H₅₈N₂O₁₄S₂) with expected m/z ± 2 ppm.
  • HPLC-PDA at 254 nm using a C18 column (acetonitrile/0.1% TFA gradient) assesses purity (>95%) .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability testing:
  • pH range: 1.2 (simulated gastric fluid) to 7.4 (physiological buffer) at 37°C .
  • Temperature: 4°C (storage), 25°C (room), and 40°C (stress).
    Analyze degradation products via LC-MS and track half-life. For example, methanesulfonate counterions may hydrolyze under acidic conditions, requiring ion-pair chromatography for detection .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s degradation pathways under oxidative stress?

  • Methodological Answer: Use electron paramagnetic resonance (EPR) to detect free radicals during oxidation. The tetrahydroisoquinolinium moiety is prone to ring-opening under H₂O₂ exposure, forming quinone-like intermediates.
  • Experimental Design: Expose the compound to 1–10 mM H₂O₂ in PBS (pH 7.4) at 37°C. Monitor via LC-MS for mass shifts (+16 Da, indicative of hydroxylation) .

Q. How can contradictory data in receptor-binding studies be resolved?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell-based vs. cell-free systems). Standardize protocols:
  • Cell lines: Use HEK-293T transfected with human muscarinic receptors (relevant for neuromuscular activity) .
  • Controls: Include atracurium (a structural analog) as a positive control for competitive binding .
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests for IC₅₀ comparisons across replicates .

Q. What computational strategies predict enantiomeric interactions with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Model the compound’s stereoisomers against acetylcholinesterase (PDB: 4EY7). Focus on binding energy differences (<2 kcal/mol suggests negligible enantioselectivity).
  • MD simulations (GROMACS): Simulate 100-ns trajectories to assess stability of receptor-ligand complexes .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

  • Methodological Answer:
  • Solubility screening: Test in PEG-400, DMSO, and cyclodextrin-based vehicles. The dimethanesulphonate salt enhances aqueous solubility (~5 mg/mL at pH 5.0) but may precipitate in high-ionic-strength buffers .
  • In vivo compatibility: For intravenous administration, use isotonic saline with 10% propylene glycol to prevent hemolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

  • Methodological Answer:
  • Source 1: Variations in buffer composition (e.g., Mg²⁺ concentrations alter receptor affinity).
  • Source 2: Differences in compound purity (e.g., residual solvents like ethanol suppress activity).
  • Resolution: Cross-validate using a shared reference standard and harmonized assay conditions (e.g., Eurofins CEREP panel) .

Tables

Table 1: Key Stability Parameters

ConditionDegradation PathwayDetection MethodReference
pH 1.2, 37°CMethanesulfonate hydrolysisIon-pair LC-MS
40°C, 75% humidityOxidation of methoxy groupsHPLC-PDA (λ = 280 nm)

Table 2: Synthetic Optimization Workflow

StepParametersYield RangeReference
CondensationEthanol, 60°C, 30 min60–70%
RecrystallizationSlow evaporation, RT, 7 days85–90% purity

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